1-Ethyl-5-(3-chlorophenyl)biuret
Description
1-Ethyl-5-(3-chlorophenyl)biuret is a biuret derivative characterized by a central urea-like scaffold with an ethyl group and a 3-chlorophenyl substituent. Biurets, in general, are compounds containing two urea (-NH-CO-NH-) groups, which confer unique chemical and physical properties, including hydrogen-bonding capacity, solubility in polar solvents, and thermal stability.
Properties
CAS No. |
76267-09-9 |
|---|---|
Molecular Formula |
C10H12ClN3O2 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
1-carbamoyl-1-(3-chlorophenyl)-3-ethylurea |
InChI |
InChI=1S/C10H12ClN3O2/c1-2-13-10(16)14(9(12)15)8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H2,12,15)(H,13,16) |
InChI Key |
DRDGFSNTFVXQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(C1=CC(=CC=C1)Cl)C(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-5-(3-chlorophenyl)biuret typically involves the reaction of ethyl isocyanate with 3-chlorophenylurea under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using recrystallization techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as column chromatography, to ensure the final product meets industrial standards.
Chemical Reactions Analysis
1-Ethyl-5-(3-chlorophenyl)biuret undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
1-Ethyl-5-(3-chlorophenyl)biuret has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 1-Ethyl-5-(3-chlorophenyl)biuret involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
Comparison with Similar Compounds
Hydrazinecarbothioamide Derivatives
Compounds such as 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides () share the 3-chlorophenyl group but differ in their core structure (thiazoline vs. biuret). These thiazolines are synthesized via condensation of hydrazinecarbothioamides with aromatic aldehydes in ethanol/acetic acid, achieving yields >85% . In contrast, biurets typically form through urea derivatization or carbodiimide reactions.
Antimicrobial Derivatives
ND-7 (Ar = 3-chlorophenyl) and ND-8 (α-phenyl, Ar = 3-chlorophenyl) () exhibit MIC values of <2 μM against S. aureus and 0.6–1.0 μM against B. subtilis. The 3-chlorophenyl group enhances activity against Gram-positive bacteria, likely by improving membrane penetration via increased lipophilicity. However, these compounds show reduced efficacy against Gram-negative strains, possibly due to outer membrane barriers . By analogy, 1-Ethyl-5-(3-chlorophenyl)biuret may exhibit similar trends, though its urea backbone could modulate solubility and target binding.
Table 2: Antimicrobial Activity of 3-Chlorophenyl Derivatives
| Compound | MIC (μM) vs. S. aureus | MIC (μM) vs. B. subtilis | Gram-Negative Activity |
|---|---|---|---|
| ND-7 (3-chlorophenyl) | <2.0 | 0.6–1.0 | Low |
| ND-8 (3-chlorophenyl) | <2.0 | 0.6–1.0 | Low |
| NOR (reference) | 1.1 | 0.6 | Moderate |
Material and Energetic Properties
1-(3-Chlorophenyl)-1H-tetrazole
This nitrogen-rich compound () demonstrates a detonation velocity of 4409 m/s and decomposition temperature >200°C, attributed to its high nitrogen content (43.2% by mass) and stable intermolecular interactions (e.g., N···H, Cl···H) . While 1-Ethyl-5-(3-chlorophenyl)biuret lacks nitro or azide groups critical for energetics, its urea backbone could contribute to thermal stability, albeit with lower energy density.
Table 3: Thermal and Energetic Properties
| Compound | Decomposition Temp (°C) | Detonation Velocity (m/s) | Nitrogen Content (%) |
|---|---|---|---|
| 1-(3-Chlorophenyl)-1H-tetrazole | >200 | 4409 | 43.2 |
| Hypothetical Biuret | ~150–200* | N/A | ~20–25* |
*Estimated based on urea derivatives.
Electronic and Solubility Effects
The 3-chlorophenyl group induces electron-withdrawing effects, which may stabilize negative charges in tetrazoles () or polarize carbonyl groups in biurets. Compared to 1-(3-chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate (), which contains a trifluoroethyl group, the ethyl substituent in the biuret may reduce electronegativity but enhance solubility in organic solvents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Ethyl-5-(3-chlorophenyl)biuret, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves stepwise condensation of substituted phenylisocyanates with ethylamine derivatives under anhydrous conditions. Purity optimization can be achieved via recrystallization using mixed solvents (e.g., ethanol/water) and monitoring by thin-layer chromatography (TLC) or HPLC . For reproducibility, control reaction temperature (40–60°C) and use inert atmospheres (N₂/Ar) to minimize side reactions.
Q. Which spectroscopic techniques are most effective for characterizing 1-Ethyl-5-(3-chlorophenyl)biuret?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding in the biuret moiety.
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and N–H stretching (~3200–3400 cm⁻¹) bands.
- Single-Crystal X-ray Diffraction : Resolve molecular geometry and intermolecular interactions using SHELXL for refinement .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF.
Q. How can researchers validate the stability of 1-Ethyl-5-(3-chlorophenyl)biuret under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Thermal Stress : 40–80°C for 24–72 hours.
- Hydrolytic Conditions : pH 3–10 buffers at 25°C.
- Photolytic Stress : UV/Vis light exposure (ICH Q1B guidelines).
Analyze degradation products via LC-MS and compare with control samples .
Advanced Research Questions
Q. What experimental design strategies are suitable for investigating structure-activity relationships (SAR) of 1-Ethyl-5-(3-chlorophenyl)biuret derivatives?
- Methodological Answer :
- Factorial Design : Use a 2³ factorial matrix to vary substituents (e.g., halogens, alkyl groups) and reaction conditions (temperature, catalyst loading). This identifies synergistic effects between variables .
- Docking Studies : Pair synthetic analogs with target proteins (e.g., enzymes) using AutoDock Vina or Schrödinger Suite to predict binding affinities .
- Data Validation : Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ measurements).
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray results) for 1-Ethyl-5-(3-chlorophenyl)biuret be resolved?
- Methodological Answer :
- Dynamic Effects : NMR captures time-averaged conformers, while X-ray provides static snapshots. Perform variable-temperature NMR to detect conformational flexibility.
- DFT Calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level and compare with experimental data .
- Twinned Crystals : If X-ray data shows disorder, use SHELXD for phase refinement and check for twinning .
Q. What advanced computational tools can model the reactivity of 1-Ethyl-5-(3-chlorophenyl)biuret in catalytic systems?
- Methodological Answer :
- Reactivity Simulations : Employ COMSOL Multiphysics with AI-driven parameter optimization to predict reaction pathways and transition states .
- Machine Learning : Train models on existing kinetic data (e.g., Arrhenius parameters) to forecast catalytic efficiency under novel conditions.
- Validation : Compare simulated outcomes with experimental kinetic profiling (e.g., stopped-flow spectroscopy).
Q. How can researchers address low yields in scaled-up synthesis of 1-Ethyl-5-(3-chlorophenyl)biuret?
- Methodological Answer :
- Process Optimization : Apply response surface methodology (RSM) to identify critical factors (e.g., solvent polarity, mixing efficiency).
- Flow Chemistry : Transition from batch to continuous flow reactors for better heat/mass transfer .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
